N-(4-iodophenyl)-5-methylfuran-2-carboxamide
Description
N-(4-Iodophenyl)-5-methylfuran-2-carboxamide is a halogenated aromatic carboxamide featuring a furan ring substituted with a methyl group at the 5-position and an iodophenyl moiety at the para position of the phenylamine group. Its synthesis typically involves coupling 5-methylfuran-2-carbonyl chloride with 4-iodoaniline in a nucleophilic acyl substitution reaction . The iodine atom at the para position enhances molecular stability and influences binding interactions in biological systems, as seen in structurally related compounds used in imaging agents (e.g., ¹²³I-FP-CIT in SPECT imaging) .
Properties
IUPAC Name |
N-(4-iodophenyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYRFRHMFLLVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 4-iodoaniline with 5-methylfuran-2-carboxylic acid. The process begins with the preparation of 4-iodoaniline, which can be obtained by the reaction of aniline with iodine in the presence of sodium bicarbonate . The resulting 4-iodoaniline is then reacted with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The furan ring and carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction, where the iodophenyl group reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the furan ring and carboxamide group.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura reactions.
Scientific Research Applications
N-(4-iodophenyl)-5-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylcarboxamides
A key structural variation among analogs involves halogen substitution on the phenyl ring. For example:
Key Insight: Halogen size (F, Cl, Br, I) minimally affects inhibitory potency in monoamine glycerol lipase (MGL) assays. For instance, N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 µM) and N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 µM) show nearly identical activity, suggesting steric and electronic effects are secondary to overall binding affinity .
Methoxy-Substituted Analogs
Methoxy groups on the phenyl ring alter solubility and metabolic stability:
- 5-Iodo-N-(4-methoxyphenyl)furan-2-carboxamide (CAS 65065-03-4): Features a methoxy group at the phenyl para position and iodine at the furan 5-position. This structural isomer of the target compound exhibits distinct electronic properties due to the electron-donating methoxy group, which may reduce oxidative metabolism .
- N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide (33) : A complex analog with methoxy and indazole substituents, demonstrating the role of extended aromatic systems in bromodomain inhibition .
Functionalized Furan Derivatives
- N-(4-Aminophenyl)-5-methylfuran-3-carboxamide (CAS 887358-45-4): Substitution at the furan 3-position and an amino group on the phenyl ring. Classified as acutely toxic (oral, H302) and a respiratory irritant (H335), highlighting the impact of substituent positioning on safety profiles .
- N-(4-(Morpholinosulfonyl)phenyl)-5-methylfuran-2-carboxamide (28): Incorporates a morpholinosulfonyl group, improving solubility and bioavailability. Synthesized in 46% yield, this analog underscores the utility of sulfonamide groups in optimizing pharmacokinetics .
Biological Activity
N-(4-iodophenyl)-5-methylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural elements:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's electronic properties.
- Iodophenyl Group : The presence of iodine enhances reactivity and may influence biological interactions through halogen bonding.
- Carboxamide Functional Group : This moiety is crucial for the compound's interaction with biological targets.
The molecular formula is with a molecular weight of approximately 305.12 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Halogen Bonding : The iodine atom can enhance binding affinity to various biological macromolecules, potentially increasing the efficacy of the compound against certain targets.
- Enzyme Inhibition : The furan moiety may interact with enzymes involved in metabolic pathways, leading to inhibition of specific enzymatic activities.
- Receptor Modulation : The compound may act as a modulator for various receptors, including G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in therapeutic settings.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Anticancer Potential
This compound has shown promise in cancer research. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, particularly those associated with androgen receptor (AR) dependent cancers such as prostate cancer .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against a range of pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Study 2: Anticancer Activity
In vitro studies on prostate cancer cell lines revealed that this compound significantly inhibited cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP | 1.5 |
| DU145 | 3.0 |
| PC3 | 2.0 |
The compound's ability to inhibit AR signaling pathways was confirmed through receptor binding assays, indicating its potential as a therapeutic agent in AR-dependent cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
